(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
This compound is a synthetic benzofuranone derivative featuring a 1,3-benzodioxole moiety and a (2E)-3-phenylpropenyloxy substituent. Its Z-configuration at the benzylidene group and E-configuration at the propenyloxy chain contribute to its unique stereoelectronic properties.
Properties
Molecular Formula |
C25H18O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H18O5/c26-25-20-10-9-19(27-12-4-7-17-5-2-1-3-6-17)15-22(20)30-24(25)14-18-8-11-21-23(13-18)29-16-28-21/h1-11,13-15H,12,16H2/b7-4+,24-14- |
InChI Key |
TWWBHDKHGLHXPD-PPDLDXRUSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC/C=C/C5=CC=CC=C5 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC=CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Benzofuran Ring: This step involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative.
Coupling Reactions: The final steps involve coupling the benzodioxole and benzofuran rings with the phenylprop-2-en-1-yl group under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or iron(III) chloride.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, which can be useful in studying enzyme mechanisms and developing new drugs.
Medicine
Drug Development: Due to its unique structure, the compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one exerts its effects is complex and involves multiple pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogs include other benzofuranones and benzodioxole derivatives. Below is a comparative analysis based on structural features, bioactivity, and applications:
Key Findings
Its propenyloxy chain, similar to (E)-cinnamoyloxy derivatives, could disrupt insect neuronal signaling via acetylcholinesterase interaction, but the phenyl group may add steric hindrance, altering specificity .
Chemical Reactivity: The conjugated system in the target compound likely increases redox activity compared to non-conjugated analogs, making it a candidate for antioxidant applications . Its stereochemistry (Z/E) may reduce metabolic degradation rates compared to all-E configurations, as seen in studies on similar plant-derived biomolecules .
Agricultural Relevance: Unlike C.
Q & A
Q. What are the established synthetic routes for (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one?
The synthesis typically involves multi-step organic reactions. A common approach starts with constructing the benzofuran core via Claisen-Schmidt condensation between a substituted benzaldehyde and a ketone, followed by functionalization of the aromatic rings. For example:
- Step 1 : Preparation of the benzofuran-3(2H)-one core using a base-catalyzed condensation reaction (e.g., NaOH/EtOH) between 6-hydroxy-1-benzofuran-3(2H)-one and a cinnamaldehyde derivative .
- Step 2 : Introduction of the 1,3-benzodioxol-5-ylmethylidene group via a Knoevenagel condensation under acidic conditions (e.g., acetic acid) .
- Step 3 : Alkylation of the hydroxyl group with (2E)-3-phenylprop-2-en-1-yl bromide using NaH/THF as a base .
Key reagents : NaH, THF, acetic acid, and substituted benzaldehydes.
Q. How is the stereochemistry of the (2Z) and (2E) configurations validated in this compound?
The Z/E configurations are confirmed using NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and X-ray crystallography . For example:
Q. What spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign aromatic protons (δ 6.5–7.5 ppm), olefinic protons (δ 5.5–6.5 ppm), and benzodioxole methylidene protons (δ 5.2 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 430.12) .
- FTIR : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound?
Yield optimization requires addressing:
- Purification bottlenecks : Use column chromatography with gradient elution (e.g., hexane/EtOAc) to separate intermediates .
- Side reactions : Control condensation steps (e.g., Knoevenagel) by adjusting reaction time and temperature to minimize dimerization .
- Catalyst selection : Replace NaH with milder bases (e.g., K₂CO₃/DMF) to reduce decomposition of sensitive intermediates .
Q. How do contradictory biological activity data arise in studies of this compound, and how can they be resolved?
Contradictions often stem from:
- Sample purity : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
- Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial activity) across labs using reference strains and controls .
- Structural analogs : Compare activity with derivatives (e.g., methoxy vs. hydroxy substitutions) to isolate functional group contributions .
Q. What advanced computational methods predict the compound’s reactivity or bioactivity?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends .
Q. How can regioselectivity challenges in functionalizing the benzofuran core be addressed?
Q. What are the limitations of current synthetic or analytical methods for this compound?
- Stereochemical instability : The Z-configuration may isomerize under prolonged light/heat. Stabilize with antioxidants (e.g., BHT) .
- Scalability : Multi-step syntheses suffer from low overall yields (<30%). Explore flow chemistry for continuous processing .
- Detection limits : Trace impurities in benzofuran derivatives require UPLC-MS for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
